6-Bromo-4,8-dichloro benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that belongs to the class of benzofuro-pyrimidines. This compound is characterized by its unique structural features, including a fused benzofuran and pyrimidine ring system, which contribute to its chemical reactivity and potential applications in various scientific fields. The presence of bromine and chlorine substituents enhances its biological activity and makes it a subject of interest in medicinal chemistry.
The synthesis and characterization of 6-Bromo-4,8-dichloro benzofuro[3,2-d]pyrimidine have been documented in various scientific studies and patents. These sources provide insights into the compound's synthesis methods, structural properties, and potential applications in pharmaceuticals and organic electronics .
The synthesis of 6-Bromo-4,8-dichloro benzofuro[3,2-d]pyrimidine typically involves multi-step reactions that include cyclization and halogenation processes. One common method includes the condensation of appropriate benzofuran derivatives with pyrimidine precursors under basic conditions.
The molecular structure of 6-Bromo-4,8-dichloro benzofuro[3,2-d]pyrimidine can be described as follows:
The compound's crystal structure has been analyzed using X-ray diffraction techniques, revealing detailed information about bond lengths, angles, and molecular geometry .
6-Bromo-4,8-dichloro benzofuro[3,2-d]pyrimidine participates in various chemical reactions due to its electrophilic nature. Key reactions include:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. The use of solvents like dichloromethane or acetonitrile is common to facilitate the reaction process.
The mechanism of action for 6-Bromo-4,8-dichloro benzofuro[3,2-d]pyrimidine involves its interaction with biological targets at the molecular level. It is believed to exert pharmacological effects through inhibition of specific enzymes or receptors.
Studies have shown that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells through pathways involving reactive oxygen species .
6-Bromo-4,8-dichloro benzofuro[3,2-d]pyrimidine has several notable applications:
Fused heterocyclic systems represent a cornerstone of modern drug design, with benzofuropyrimidines emerging as a privileged scaffold due to their structural complexity and diverse bioactivity profiles. These systems integrate a benzofuran moiety with a pyrimidine ring, creating a planar, electron-rich architecture capable of targeted molecular interactions. Within this class, 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine (CAS: 2251053-04-8) exemplifies strategic functionalization aimed at optimizing pharmacological properties. The compound's molecular formula (C₁₀H₃BrCl₂N₂O) and molecular weight (322.96 g/mol) reflect a compact yet highly substituted structure [1]. Its commercial availability as a 97% pure research chemical underscores its utility in drug discovery pipelines, where it serves as a key intermediate for synthesizing targeted kinase inhibitors and antimicrobial agents [1] [3]. Historically, such fused systems evolved from simpler heterocycles like pyrimidine—a fundamental component of nucleic acids—to complex scaffolds designed to overcome drug resistance and enhance selectivity [3] [7].
The compound’s bioactivity stems from three synergistic structural features:
Table 1: Impact of Substituent Positions on Molecular Properties
Position | Substituent | Electronic Effect | Role in Synthetic Diversification |
---|---|---|---|
C6 | Bromine | Moderate −I effect | Pd-catalyzed cross-coupling site |
C4 | Chlorine | Strong −I effect | SNAr with nucleophiles (e.g., amines) |
C8 | Chlorine | Strong −I effect | Secondary SNAr site |
Fused system | Benzofuro[3,2-d] | Conjugated π-system | Enhances planarity and intercalation |
The strategic halogen placement enables sequential derivatization: initial bromine substitution via cross-coupling, followed by regioselective displacement of C4 chlorine, retaining C8 chlorine for further functionalization or as a hydrophobic anchor [6]. This stepwise derivatization has yielded compounds with low-nanomolar IC₅₀ values against resistant cancer cell lines [9].
The development of benzofuropyrimidines is rooted in seminal advancements with fused pyrimidine systems:
Table 2: Evolution of Key Fused Pyrimidine Drug Classes
Era | Scaffold | Prototype Drug | Therapeutic Application | Limitations Addressed by Benzofuropyrimidines |
---|---|---|---|---|
1960s | 2,4-Diaminopyrimidine | Trimethoprim | Antibacterial | Limited spectrum against resistant strains |
1990s | Quinazoline | Gefitinib | NSCLC (EGFR inhibition) | T790M resistance mutation |
2000s | Thienopyrimidine | Neratinib | HER2+ breast cancer | Off-target toxicity |
2010s | Benzofuropyrimidine | Preclinical | FGFR-driven cancers | Enhanced selectivity and covalent binding |
Benzofuropyrimidines represent a "third generation" of fused systems, combining the electronic tunability of thienopyrimidines with the enhanced planarity of benzofuran. This hybrid architecture improves membrane permeability and target residence time compared to earlier scaffolds [7] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0